molecular formula C9H6Cl2F2O3 B1410071 Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate CAS No. 1806349-28-9

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate

Cat. No.: B1410071
CAS No.: 1806349-28-9
M. Wt: 271.04 g/mol
InChI Key: JGRJUQXNQFINDR-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate typically involves the esterification of 2,4-dichloro-5-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate can be compared with other benzoate derivatives, such as:

    Methyl 2,4-dichlorobenzoate: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.

    Methyl 2,4-difluorobenzoate: Lacks the chlorine atoms, which affects its reactivity and applications.

    Methyl 2,4-dichloro-5-methoxybenzoate: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in its chemical behavior and uses.

The presence of both chlorine and difluoromethoxy groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 2,4-dichloro-5-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-7(16-9(12)13)6(11)3-5(4)10/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRJUQXNQFINDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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